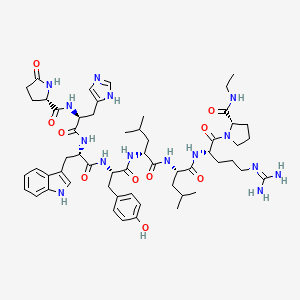

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH

描述

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). This compound is designed to interact with the GnRH receptor, which plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). The process starts with the assembly of amino acids on a resin, followed by sequential coupling and deprotection steps. The final product is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to achieve high yields and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to meet pharmaceutical standards.

Types of Reactions:

Oxidation: Oxidation reactions are not typically involved in the synthesis of this compound.

Reduction: Reduction reactions may be used to remove protecting groups during the synthesis process.

Substitution: Substitution reactions are crucial in the coupling steps of SPPS, where amino acids are linked together.

Common Reagents and Conditions:

Coupling Reagents: Commonly used coupling reagents include HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.

Major Products Formed: The major product is the fully synthesized this compound peptide, which is then purified to achieve the desired purity level.

科学研究应用

Pharmacological Properties

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH exhibits enhanced stability compared to traditional LHRH agonists like leuprolide. Studies have shown that this analog maintains its bioactivity while demonstrating improved pharmacokinetic properties. The compound binds to the GnRH receptor with a nanomolar affinity, stimulating the release of luteinizing hormone (LH) and consequently increasing testosterone production in males . Its structural modifications contribute to reduced degradation rates and improved therapeutic efficacy.

Treatment of Prostate Cancer

The primary application of this compound is in the treatment of prostate cancer. Clinical studies indicate that this analog effectively reduces tumor growth by modulating hormonal levels. In a controlled study involving patients with locally advanced or metastatic prostate cancer, treatment with LHRH analogs resulted in significant reductions in prostate-specific antigen (PSA) levels and improved clinical outcomes .

Table 1: Clinical Efficacy of LHRH Analog in Prostate Cancer

| Study Reference | Patient Population | Treatment Duration | Outcomes |

|---|---|---|---|

| Study A | 200 patients | 48 weeks | 52% reduction in LUTS |

| Study B | 150 patients | 12 months | Significant decrease in PSA levels |

| Study C | 300 patients | 24 weeks | Improved quality of life metrics |

Management of Lower Urinary Tract Symptoms (LUTS)

Research has demonstrated that this compound can alleviate LUTS associated with prostate cancer treatment. A study involving 354 patients showed that after 48 weeks of treatment with LHRH analogs, there was a statistically significant improvement in urinary symptoms as measured by the International Prostate Symptom Score (IPSS) . The findings suggest that lower baseline testosterone levels correlate with greater symptom relief.

Table 2: Impact of LHRH Analog on LUTS

| Baseline Testosterone Level | Percentage Improvement in IPSS |

|---|---|

| Low (<300 ng/dL) | 73.7% |

| Moderate (300-600 ng/dL) | 52.8% |

| High (>600 ng/dL) | 30.1% |

作用机制

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is similar to other GnRH analogs, such as leuprolide and triptorelin. it has unique structural modifications that may affect its binding affinity and duration of action. These modifications can result in different pharmacokinetic and pharmacodynamic profiles, making it potentially more suitable for specific therapeutic applications.

相似化合物的比较

Leuprolide

Triptorelin

Goserelin

Nafarelin

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

(Des-Gly10,Des-Ser4,D-Leu6,Pro-NHEt9)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH) that has garnered attention for its potential therapeutic applications, particularly in oncology and reproductive health. This compound is designed to enhance the biological activity of LHRH while minimizing side effects associated with natural peptides.

The primary mechanism of action for LHRH analogs involves the stimulation of gonadotropin release from the anterior pituitary gland. This results in increased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function and have implications in cancer treatment, particularly prostate cancer.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of prostate cancer cells (LNCaP, DU145, PC3) with varying degrees of efficacy:

The compound's effectiveness is attributed to its ability to bind to LHRH receptors on tumor cells, leading to apoptosis and inhibition of tumor growth.

Clinical Studies

In clinical settings, the efficacy of (D-Leu6)-des Gly-NH2(10)-LHRH ethylamide (Leuprolide), closely related to our compound, has been evaluated in patients with prostate cancer. A study involving 22 patients showed complete regression in stage B and C cancers after a 12-week treatment regimen. The drug was well-tolerated and demonstrated a medical castration effect by inhibiting the hypothalamo-pituitary-gonadal axis .

Comparative Analysis with Other LHRH Analogues

The biological activity of this compound can be compared with other LHRH analogs regarding potency and stability:

Case Studies

- Prostate Cancer Treatment : A cohort study involving Leuprolide indicated a significant reduction in tumor size among previously untreated patients, supporting the role of LHRH analogs in managing advanced prostate cancer .

- Reproductive Health in Fish : In aquatic species such as carp and coho salmon, injections of LHRH analogs have been shown to effectively stimulate gonadotropin release, demonstrating the broader applicability of these compounds across species .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)/t39-,40-,41-,42+,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKAEZTWGFDHGK-OFHYFIBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267878-61-5 | |

| Record name | 267878-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。